molecular formula C16H17NO B1392104 2-(4-Isopropylbenzoyl)-4-methylpyridine CAS No. 1187170-74-6

2-(4-Isopropylbenzoyl)-4-methylpyridine

Cat. No.: B1392104
CAS No.: 1187170-74-6
M. Wt: 239.31 g/mol
InChI Key: XHBQDSDWSJOWJN-UHFFFAOYSA-N
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Description

2-(4-Isopropylbenzoyl)-4-methylpyridine, also known as IPP, is an organic compound . Its IUPAC name is (4-isopropylphenyl)(2-pyridinyl)methanone . The molecular weight of this compound is 225.29 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the cyclization of 2-(4-isopropylbenzoyl)benzoic acid to a promising benzo[1,2]oxazinone derivative was accomplished using hydroxylamine hydrochloride in pyridine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported . For example, electrophilic aromatic substitution is a common reaction for aromatic compounds .

Scientific Research Applications

Electrophoretic Separation

Research by Wren (1991) explored the electrophoretic separation of substituted methylpyridines, including 2-, 3-, and 4-methylpyridines. This study highlighted the theoretical and experimental relationships between pH and separation in free solution capillary electrophoresis. The separation of these compounds was enhanced using a cationic surfactant to suppress electroosmotic flow, indicating potential applications in analytical chemistry and separation processes (Wren, 1991).

Fluorescent Labeling in Analysis

Nakaya et al. (1996) investigated α,β-unsaturated carbonyl compounds and 2-methylpyridines containing a 4-(dialkylamino)phenyl substituent as fluorescent labeling reagents. These compounds were used for the quantitative analysis of carnitine, demonstrating their potential in enhancing analytical techniques, particularly in biochemistry and medical diagnostics (Nakaya et al., 1996).

Corrosion Inhibition

A study by Mert et al. (2014) explored the inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion. This research is particularly relevant in industrial applications, where corrosion resistance is critical. The study utilized electrochemical methods and theoretical calculations, showing that the compound effectively inhibited corrosion in acidic solutions (Mert et al., 2014).

Spin-Crossover Iron(II) Complexes

Research by Nishi et al. (2010) involved the use of 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine in the synthesis of one-dimensional spin-crossover Iron(II) complexes. This research has implications in the field of materials science, particularly in the development of molecular materials with tunable magnetic properties (Nishi et al., 2010).

Photocleavage Studies

A study by Tan and Chao (2007) focused on the DNA-binding and photocleavage properties of mixed polypyridyl ruthenium(II) complexes, including 4-methylpyridine derivatives. These findings have potential applications in biochemistry and pharmacology, especially in the development of novel therapeutic agents (Tan & Chao, 2007).

Safety and Hazards

The safety data sheet for related compounds such as Methyl benzoate and Benzoic acid provides information on hazards, including skin irritation, serious eye damage, and specific target organ toxicity .

Biochemical Analysis

Biochemical Properties

2-(4-Isopropylbenzoyl)-4-methylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as receptors or enzymes, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and organ toxicity. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

(4-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11(2)13-4-6-14(7-5-13)16(18)15-10-12(3)8-9-17-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBQDSDWSJOWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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